molecular formula C4H3BrIN3 B1377905 5-Bromo-3-iodopyrazin-2-amine CAS No. 1062608-42-7

5-Bromo-3-iodopyrazin-2-amine

Cat. No.: B1377905
CAS No.: 1062608-42-7
M. Wt: 299.9 g/mol
InChI Key: BSENCWHIBZDGKM-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: 5-Bromo-3-iodopyrazin-2-amine is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyrazines on biological systems.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique halogenation pattern makes it a versatile intermediate for various industrial applications .

Safety and Hazards

The compound is classified under the GHS07 hazard category . It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261, P280, and P305+P351+P338 .

Future Directions

5-Bromo-3-iodopyrazin-2-amine has potential for various research areas due to its unique properties. Its use in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions suggests potential applications in drug discovery and material synthesis .

Relevant Papers The compound has been mentioned in several papers. One study described the synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity . Another study discussed the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodopyrazin-2-amine typically involves halogenation reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-iodopyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted pyrazine derivatives.

    Oxidation Products: Oxidized pyrazine derivatives.

    Reduction Products: Reduced pyrazine derivatives

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodopyrazin-2-amine involves its interaction with specific molecular targets. The presence of bromine and iodine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 5-Bromo-3-iodopyridin-2-amine
  • 3-Chloro-5-iodopyrazin-2-amine
  • 2-Iodo-5-methylpyrazine
  • 2-Iodo-3,5-dimethylpyrazine

Comparison: Compared to these similar compounds, 5-Bromo-3-iodopyrazin-2-amine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

5-bromo-3-iodopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrIN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSENCWHIBZDGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858684
Record name 5-Bromo-3-iodopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062608-42-7
Record name 5-Bromo-3-iodopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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